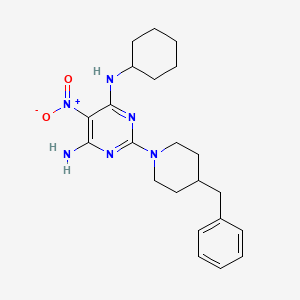
2-(4-benzylpiperidin-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BENZYLPIPERIDIN-1-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a nitropyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERIDIN-1-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-benzylpiperidine with a suitable cyclohexylamine derivative under controlled conditions to form the intermediate compound. This intermediate is then subjected to nitration and subsequent cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-BENZYLPIPERIDIN-1-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the nitro group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: 2-iodoxybenzoic acid (IBX) is commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(4-BENZYLPIPERIDIN-1-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-4,6-DIAMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-BENZYLPIPERIDIN-1-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features, used in research for its effects on neurotransmitter release.
N′-(4-benzylpiperidin-1-yl)alkylamine derivatives: These compounds have shown potential in the management of Alzheimer’s disease.
Uniqueness
2-(4-BENZYLPIPERIDIN-1-YL)-N4-CYCLOHEXYL-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its combination of a piperidine ring, a cyclohexyl group, and a nitropyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C22H30N6O2 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-(4-benzylpiperidin-1-yl)-4-N-cyclohexyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C22H30N6O2/c23-20-19(28(29)30)21(24-18-9-5-2-6-10-18)26-22(25-20)27-13-11-17(12-14-27)15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H3,23,24,25,26) |
Clave InChI |
NZIISYYTZAFCFC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCC(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















